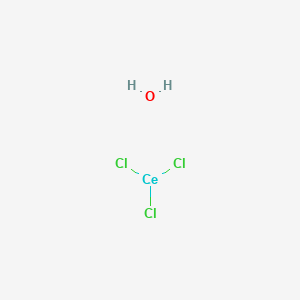

Cerium(III) chloride hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cerium(III) chloride hydrate, also known as cerous chloride hydrate or cerium trichloride hydrate, is a compound of cerium and chlorine. It is a white hygroscopic salt that rapidly absorbs water on exposure to moist air to form a hydrate. The most common form is the heptahydrate, CeCl₃·7H₂O . This compound is highly soluble in water and, when anhydrous, it is soluble in ethanol and acetone .

Synthetic Routes and Reaction Conditions:

Dehydration of Hydrate: Anhydrous cerium(III) chloride can be prepared by gradually heating the heptahydrate to 140°C over many hours under vacuum. This method may result in small amounts of hydrolysis, forming CeOCl.

Ammonium Chloride Method: Another method involves heating the heptahydrate with 4–6 equivalents of ammonium chloride to 400°C under high vacuum.

Thionyl Chloride Method: Heating the heptahydrate with an excess of thionyl chloride for three hours can also produce anhydrous cerium(III) chloride.

Direct Synthesis: Anhydrous cerium(III) chloride can be synthesized directly from cerium metal and hydrogen chloride.

Industrial Production Methods:

Sol-Gel and Hydrothermal Method: Cerium(III) chloride heptahydrate is used as a precursor in the sol-gel-based hydrothermal method to synthesize cerium dioxide nanoparticles. This method involves using various bases and stabilizing agents to control particle size and distribution.

Types of Reactions:

Oxidation: Cerium(III) chloride can be oxidized to cerium(IV) compounds under specific conditions.

Common Reagents and Conditions:

Lewis Acid Catalysis: Cerium(III) chloride acts as a Lewis acid in various organic reactions, including Friedel-Crafts alkylation and acylation.

Organometallic Reagents: It is used with organolithium and Grignard reagents in organic synthesis.

Major Products:

Cerium Oxide Nanoparticles: Produced from cerium(III) chloride heptahydrate via hydrothermal methods.

Allylsilanes: Formed from esters using cerium(III) chloride heptahydrate.

Chemistry:

Nanoparticle Synthesis: It is a precursor for the synthesis of cerium oxide nanoparticles, which have applications in catalysis and materials science.

Biology and Medicine:

Biomedical Applications: Cerium oxide nanoparticles derived from this compound are used in biomedical applications due to their antioxidant properties.

Industry:

Mécanisme D'action

Cerium(III) chloride hydrate acts primarily as a Lewis acid, facilitating various organic reactions by accepting electron pairs from donor molecules . In the synthesis of cerium oxide nanoparticles, it undergoes hydrolysis and oxidation to form cerium dioxide, which exhibits catalytic and antioxidant properties .

Comparaison Avec Des Composés Similaires

- Cerium(III) Oxide (Ce₂O₃)

- Cerium(III) Fluoride (CeF₃)

- Cerium(III) Bromide (CeBr₃)

- Cerium(III) Iodide (CeI₃)

Uniqueness: Cerium(III) chloride hydrate is unique due to its high solubility in water and its ability to form stable hydrates. Its role as a precursor in the synthesis of cerium oxide nanoparticles and its use as a Lewis acid in organic synthesis distinguish it from other cerium compounds .

Propriétés

Numéro CAS |

19423-76-8 |

|---|---|

Formule moléculaire |

CeCl3H2O |

Poids moléculaire |

264.49 g/mol |

Nom IUPAC |

cerium(3+);trichloride;hydrate |

InChI |

InChI=1S/Ce.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 |

Clé InChI |

SMKFCFKIYPLYNY-UHFFFAOYSA-K |

SMILES |

O.Cl[Ce](Cl)Cl |

SMILES canonique |

O.[Cl-].[Cl-].[Cl-].[Ce+3] |

Key on ui other cas no. |

19423-76-8 |

Origine du produit |

United States |

Q1: What role did cerium(III) chloride hydrate play in the total synthesis of the Palmarumycin and Guignardin E compounds?

A1: this compound was utilized as a catalyst in a crucial step of the synthesis. It facilitated a regioselective ring-opening and subsequent elimination reaction of a cyclic α,β-epoxy ketone intermediate. This transformation was essential for successfully constructing the desired final compounds [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-propyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B93719.png)